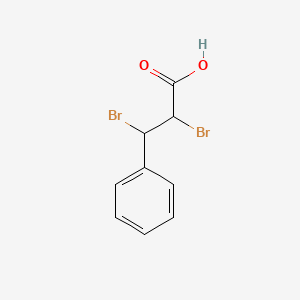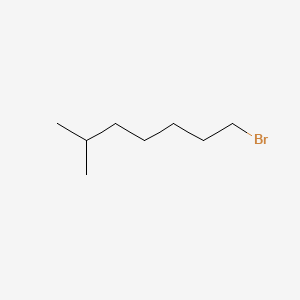
2,3-二溴-3-苯基丙酸
描述
2,3-Dibromo-3-phenylpropanoic acid is a compound that can be synthesized through the bromination of trans-cinnamic acid. It has been crystallized in different polymorphs, including a monoclinic form, which exhibits a disordered arrangement of the aliphatic carbon atoms and forms dimers linked by hydrogen bonds in the crystal structure .
Synthesis Analysis
The synthesis of 2,3-dibromo-3-phenylpropanoic acid involves the bromination of trans-cinnamic acid. This process has been shown to yield different polymorphs, including an orthorhombic and a monoclinic form. The monoclinic polymorph is characterized by a disordered arrangement of the aliphatic carbon atoms . Additionally, the synthesis of related bromophenols has been reported, which includes the formation of an indene derivative compound during the synthesis attempts .
Molecular Structure Analysis
The molecular structure of the monoclinic polymorph of 2,3-dibromo-3-phenylpropanoic acid has been determined through crystallography. The aliphatic carbon atoms in this polymorph are disordered over three sets of sites. In the crystal, molecules are linked by pairs of O—H⋯O hydrogen bonds, forming inversion dimers with an R2^2(8) ring motif. These dimers are further linked by weak C—H⋯Br hydrogen bonds, forming chains along the a-axis direction .
Chemical Reactions Analysis
While specific reactions of 2,3-dibromo-3-phenylpropanoic acid are not detailed in the provided papers, related compounds have been studied. For instance, the electrochemical reduction of 1,2-dibromo-3-(4-substituted)-phenylpropanes leads to reductive cleavage and subsequent reduction to olefins, which can undergo double-bond migration to form more stable isomers . This suggests that 2,3-dibromo-3-phenylpropanoic acid could potentially undergo similar reductive processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-dibromo-3-phenylpropanoic acid can be inferred from its molecular structure and synthesis. The presence of bromine atoms suggests that it is likely to be a heavy and dense compound. The hydrogen bonding observed in its crystal structure indicates a propensity for forming dimers and higher-order structures, which could affect its solubility and melting point . The disordered arrangement of the aliphatic carbon atoms in the monoclinic polymorph may also influence its physical properties, such as its melting point and solubility in various solvents.
科学研究应用
苯甲酸和水杨酸的生物合成
2,3-二溴-3-苯基丙酸在苯丙酮类化合物的背景下具有相关性,这些化合物是苯甲酸和水杨酸的前体。研究表明,3-羟基-3-苯基丙酸,一个相关化合物,在某些植物中从肉桂酸合成这些酸的过程中是一个中间体(Jarvis et al., 2000)。
化学合成中的交叉偶联
2,3-二溴-3-苯基丙酸在先进的化学合成技术中发挥作用。例如,它用于在3-苯基丙酸中交叉偶联远程间位C-H键,展示了它在复杂有机合成过程中的实用性(Wan et al., 2013)。
分子机器和化学燃料
这种化合物在分子机器研究中具有重要意义。例如,2-氰基-2-苯基丙酸,一个衍生物,作为酸碱驱动的分子机器的燃料。了解其动力学和释放速率对于高效机器操作至关重要(Biagini et al., 2020)。
天然溴酚的合成
研究已经探索了使用2,3-二溴-3-苯基丙酸合成天然溴酚。这包括制备类似3,4-二溴-5-(丁氧甲基)苯-1,2-二酚和3,4-二溴-5-(3-羟基-2-甲基丙基)苯-1,2-二酚的化合物(Bayrak & Menzek, 2020)。
苯丙酸类化合物的微生物合成
2,3-二溴-3-苯基丙酸在苯丙酸类化合物的微生物合成中具有相关性。该领域的研究旨在利用工程微生物生产4-香豆酸、咖啡酸和香豆酸等化合物(Kang et al., 2012)。
作用机制
Target of Action
This compound is primarily used in laboratory settings for the synthesis of other substances .
Mode of Action
It has been used in the one-pot synthesis of enynes via microwave irradiation . This suggests that it may interact with other compounds under specific conditions to facilitate the formation of complex structures.
Biochemical Pathways
Its role in the synthesis of enynes suggests it may be involved in the formation of carbon-carbon triple bonds .
Result of Action
As a laboratory reagent, its primary function is in the synthesis of other compounds .
Action Environment
The action of 2,3-Dibromo-3-phenylpropionic acid can be influenced by environmental factors. For instance, its use in the synthesis of enynes involves microwave irradiation . Additionally, safety data sheets recommend handling this compound in a well-ventilated area and avoiding the formation of dust and aerosols .
属性
IUPAC Name |
2,3-dibromo-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJWTHBNVZNQQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953396 | |
| Record name | 2,3-Dibromo-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6286-30-2, 31357-31-0 | |
| Record name | 2,3-Dibromo-3-phenylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6286-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocinnamic acid, alpha,beta-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006286302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC176177 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dibromo-3-phenylpropanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dibromo-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromo-3-phenylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 2,3-Dibromo-3-phenylpropanoic acid?
A: 2,3-Dibromo-3-phenylpropanoic acid has the molecular formula C9H8Br2O2 [, ]. It exists in two polymorphic forms: orthorhombic and monoclinic. The monoclinic polymorph (P21/n) exhibits disorder in the aliphatic carbon atoms []. Both polymorphs form inversion dimers through pairs of O—H⋯O hydrogen bonds, creating an R22(8) ring motif [].
Q2: How does the structure of 2,3-Dibromo-3-phenylpropanoic acid influence its properties?
A: The presence of bromine atoms and the carboxylic acid group significantly impacts the molecule's polarity and potential for intermolecular interactions. The existence of both orthorhombic and monoclinic polymorphs suggests that the compound can crystallize in different arrangements, potentially affecting its physical properties like solubility and stability []. Further research is needed to fully understand how structural variations influence the reactivity and potential applications of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-](/img/structure/B1294606.png)


![[1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-](/img/structure/B1294611.png)





